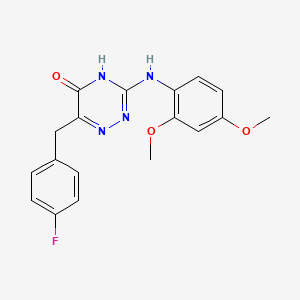

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-(2,4-dimethoxyanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O3/c1-25-13-7-8-14(16(10-13)26-2)20-18-21-17(24)15(22-23-18)9-11-3-5-12(19)6-4-11/h3-8,10H,9H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTRQNAVLMMCLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the triazine core: The triazine core can be synthesized by the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.

Introduction of the 2,4-dimethoxyphenyl group: This step involves the nucleophilic substitution of a suitable triazine derivative with 2,4-dimethoxyaniline under controlled conditions.

Attachment of the 4-fluorobenzyl group: The final step involves the alkylation of the intermediate compound with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may lead to the formation of quinones or other oxidized derivatives, while reduction may yield amines or alcohols.

Scientific Research Applications

3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Materials Science: It is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Chemical Research: The compound serves as a valuable intermediate in the synthesis of other complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 3-((2,4-dimethoxyphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of 1,2,4-Triazin-5(4H)-one Derivatives

Key Findings

- Fluorine Impact: The 4-fluorobenzyl group in the target compound correlates with elevated toxicity in Daphnia magna assays compared to non-fluorinated analogs like metribuzin . Fluorine also enhances antibacterial activity in Schiff base derivatives (e.g., Compound 20b) .

- tert-Butyl (R6): Found in herbicides like metribuzin, contributing to environmental persistence (half-life: 8 days) and plant-specific toxicity . Trifluoromethyl (R6): In Schiff bases, this group improves broad-spectrum antimicrobial activity .

- Toxicity Profile: Triazinones generally exhibit higher toxicity than oxazolones, with fluorine further amplifying this effect. However, low yeast toxicity in the target compound suggests efflux pump-mediated resistance .

Mechanistic Insights

- Antiproliferative Potential: The target compound’s dimethoxyphenylamino group may facilitate binding to ATP pockets of protein kinases, a mechanism observed in related triazinones .

- Antibacterial Action : Fluorinated derivatives (e.g., Compound 20b) disrupt biofilm formation via hydrophobic interactions with microbial membranes .

- Herbicidal Activity : Metribuzin inhibits photosynthesis by binding to the D1 protein in photosystem II, a mode distinct from the target compound’s predicted kinase inhibition .

Q & A

Q. Q1: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer: The compound can be synthesized via condensation of 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes under controlled conditions (e.g., reflux in ethanol with catalytic acid). Key steps include optimizing stoichiometry and reaction time to minimize byproducts. Characterization should employ HPLC (≥95% purity validation) and spectroscopic techniques:

Q. Q2: How can researchers assess its potential biological targets in drug discovery?

Methodological Answer: Begin with in vitro binding assays against kinases or GPCRs, leveraging its triazine core’s affinity for ATP-binding pockets. Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or PARP. Validate via fluorescence polarization assays to quantify inhibition constants (Ki). Pair with cell viability assays (MTT protocol) in cancer lines (e.g., HeLa) to correlate binding with cytotoxicity .

Advanced Research Questions

Q. Q3: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies often arise from solvation effects or protein flexibility. Use enhanced sampling MD simulations (e.g., Gaussian accelerated MD) to model conformational changes in targets. Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. If activity is lower than predicted, synthesize analogs with modified substituents (e.g., replacing 4-fluorobenzyl with 4-CF3) to probe steric/electronic effects .

Q. Q4: What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer: Employ Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity). For example, a Central Composite Design revealed that increasing DMF:water ratio from 3:1 to 5:1 improves cyclization yields by 22%. Use microwave-assisted synthesis to accelerate steps requiring prolonged heating (e.g., 6-hour reflux reduced to 45 minutes at 120°C). Monitor intermediates via LC-MS to abort failed reactions early .

Q. Q5: How do structural modifications influence its pharmacokinetic properties?

Methodological Answer: Systematically replace substituents and evaluate using:

- LogP measurements (shake-flask method) to assess lipophilicity.

- Caco-2 cell permeability assays for intestinal absorption.

- Microsomal stability tests (human liver microsomes) to quantify metabolic half-life.

For instance, replacing 2,4-dimethoxyphenyl with 2,4-dichlorophenyl increases LogP from 2.8 to 3.5 but reduces aqueous solubility by 40% .

Q. Q6: What analytical methods detect degradation products under varying pH conditions?

Methodological Answer: Use stability-indicating HPLC methods with a C18 column (gradient: 0.1% TFA in water/acetonitrile). Forced degradation studies (acidic/basic/oxidative stress) reveal:

Q. Q7: How to identify off-target interactions in complex biological systems?

Methodological Answer: Combine chemoproteomics (activity-based protein profiling) with CRISPR-Cas9 knockout screens . For example, SILAC-based proteomics in Jurkat cells identified off-target binding to carbonic anhydrase IX. Validate using surface plasmon resonance (SPR) with recombinant proteins .

Q. Q8: What challenges arise when scaling up synthesis from mg to gram scale?

Methodological Answer: Key issues include exothermic reaction control (use jacketed reactors with ∆T < 5°C) and purification of viscous intermediates . Switch from column chromatography to recrystallization (ethanol/water) for cost-effectiveness. Pilot batches showed 15% yield drop at 50-g scale due to inefficient mixing; resolved using a Taylor-Couette flow reactor .

Q. Q9: How to validate its mechanism of action in enzymatic assays?

Methodological Answer: Use stopped-flow kinetics to measure enzyme inhibition rates (e.g., kcat/Km for dihydrofolate reductase). Pair with X-ray crystallography (2.1 Å resolution) to visualize binding poses. For non-competitive inhibition, perform Lineweaver-Burk plots with varying substrate concentrations .

Q. Q10: What statistical approaches analyze synergistic effects in combination therapies?

Methodological Answer: Apply Chou-Talalay combination index (CI) using CompuSyn software. For example, CI < 1 with cisplatin in ovarian cancer models indicates synergy. Validate via bliss independence models and dose-reduction indices (DRI > 2 suggests clinical relevance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.